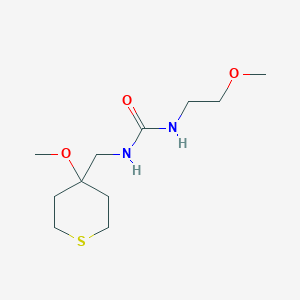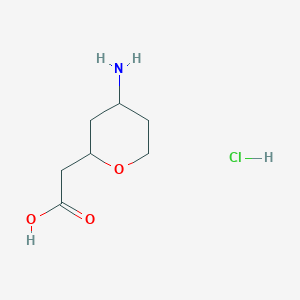![molecular formula C21H19N3O2 B2587790 4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile CAS No. 1775390-02-7](/img/structure/B2587790.png)
4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile is a complex organic compound characterized by a unique structure that combines multiple functional groups, including a hydroxyethyl group, a methyl group, a nitrile group, and a phenyl-substituted pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile typically involves multiple steps. One common route involves the initial formation of the pyrimidinone ring, followed by the introduction of the hydroxyethyl group and subsequent attachment of the benzonitrile moiety. Each step requires careful control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound may involve optimized processes designed to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry, where reactions are carried out in a streamlined, automated fashion, can be employed. Additionally, the use of advanced purification methods, such as crystallization or chromatography, ensures that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile is capable of undergoing a variety of chemical reactions, including:
Oxidation: : The hydroxyethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: : The nitrile group can be reduced to form an amine.
Substitution: : Various substituents can be introduced at the aromatic ring or the pyrimidinone ring through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate for oxidation), reducing agents (such as lithium aluminum hydride for reduction), and a variety of halogenating agents for substitution reactions. Typical reaction conditions involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group might yield 4-{[5-(2-carboxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile, while reduction of the nitrile group might result in 4-{[5-(2-aminoethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile.
Scientific Research Applications
4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile finds use in several research domains:
Chemistry: : As a building block for synthesizing more complex molecules, especially in medicinal chemistry.
Biology: : Potential use as a probe or inhibitor in biochemical studies due to its ability to interact with specific proteins or enzymes.
Medicine: : Investigated for therapeutic applications, possibly as an anti-cancer or anti-inflammatory agent.
Industry: : Utilized in the development of novel materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action of 4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile depends on its specific application. In medicinal contexts, it might interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects. The compound's structural features allow it to engage in specific interactions with its targets, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile stands out due to its unique combination of functional groups, which endows it with distinct chemical properties and potential applications. Similar compounds might include other pyrimidinone derivatives or benzonitrile-containing molecules, but few are likely to exhibit the same range of reactivity and utility.
List of Similar Compounds
This compound analogs
Benzonitrile derivatives with varying substituents
Pyrimidinone derivatives with different functional groups attached to the ring
There you go! A detailed dive into the world of this fascinating compound. If there's anything you need more specifics on, I'm here!
Properties
IUPAC Name |
4-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-19(11-12-25)21(26)24(14-17-9-7-16(13-22)8-10-17)20(23-15)18-5-3-2-4-6-18/h2-10,25H,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARJFCCUPWPQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=C(C=C3)C#N)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
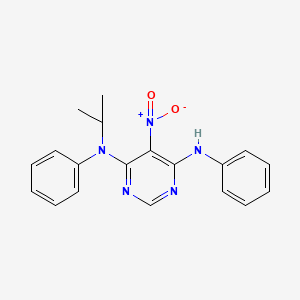
![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2587710.png)
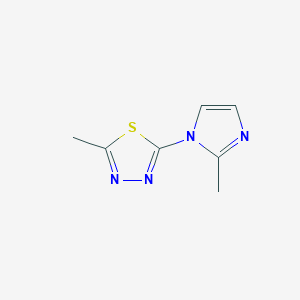
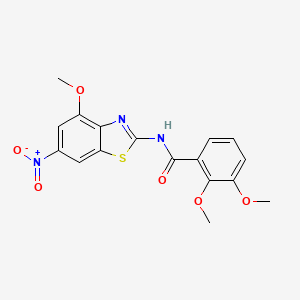

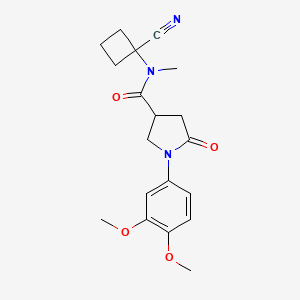
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2587721.png)
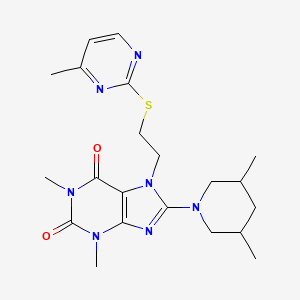


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)
